![molecular formula C10H14O3 B189064 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 63242-00-2](/img/structure/B189064.png)
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
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Overview
Description
“9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid” is a chemical compound with the CAS Number: 63242-00-2. It has a molecular weight of 182.22 . The IUPAC name for this compound is (1R,5S)-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid” can be represented by the SMILES string: [H][C@@]12CCCC@@=O)C2)([H])C1=O . The InChI code for this compound is 1S/C10H14O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h6-8H,1-5H2,(H,12,13)/t6-,7+,8? .Physical And Chemical Properties Analysis
The compound “9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid” has a molecular weight of 182.22 .Scientific Research Applications
Chemical Synthesis
“9-oxobicyclo[3.3.1]nonane-3-carboxylic acid” is a chemical compound that can be used in various chemical syntheses . Its unique structure makes it a valuable component in the creation of more complex molecules .
Crystallographic Studies
This compound has been used in synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .
Intermolecular Interaction Studies
The compound’s unique structure allows for interesting intermolecular interactions, which have been examined in various studies . These interactions are significant for the overall structure of the compound .
Material Science
In the field of material science, “9-oxobicyclo[3.3.1]nonane-3-carboxylic acid” could potentially be used in the development of new materials due to its unique structural properties .
Catalyst Research
Although not directly related to “9-oxobicyclo[3.3.1]nonane-3-carboxylic acid”, its structural relative “9-borabicyclo[3.3.1]nonane” has been used as a metal-free catalyst for certain reactions . This suggests potential for “9-oxobicyclo[3.3.1]nonane-3-carboxylic acid” in similar applications.
Mechanism of Action
Mode of Action:
The mode of action involves the compound’s interaction with specific functional groups or enzymes. One notable feature is its highly regioselective addition on alkenes . This property allows for the preparation of terminal alcohols by subsequent oxidative cleavage with H₂O₂ in aqueous KOH . The steric demand of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid suppresses the formation of the 2-substituted isomer compared to the use of borane.
Additionally, stoichiometric reactions, kinetic studies, and DFT calculations suggest a plausible mechanism involving a heterocyclic amidinate intermediate with a three-center-two-electron B–H–B bond .
Action Environment:
Environmental factors play a crucial role in the compound’s efficacy and stability. These factors include temperature, pH, humidity, and light exposure. For stability during storage, it is recommended to keep it at room temperature (RT) .
properties
IUPAC Name |
9-oxobicyclo[3.3.1]nonane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h6-8H,1-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPZZAZDFKAPMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390729 |
Source
|
Record name | 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid | |
CAS RN |
63242-00-2 |
Source
|
Record name | 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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